An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorobenzyl)(2-methoxyethyl)amine
An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorobenzyl)(2-methoxyethyl)amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of (4-Chlorobenzyl)(2-methoxyethyl)amine, a secondary amine of interest in contemporary chemical research and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document uniquely combines theoretical predictions with detailed, field-proven experimental protocols for the determination of key parameters. This guide is structured to provide researchers, scientists, and drug development professionals with both a robust theoretical framework and practical, actionable methodologies for the characterization of this compound and analogous molecules. We will delve into the structural attributes, predicted physicochemical parameters, and step-by-step experimental workflows for determining properties such as melting and boiling points, solubility, pKa, and the partition coefficient (logP).
Introduction and Molecular Structure
(4-Chlorobenzyl)(2-methoxyethyl)amine is a secondary amine featuring a 4-chlorobenzyl group and a 2-methoxyethyl group attached to a central nitrogen atom. The presence of the chlorine atom on the benzene ring and the ether linkage in the methoxyethyl chain imparts specific electronic and steric characteristics that influence its physicochemical behavior. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as for designing synthetic routes and formulation strategies.
Molecular Structure:
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | N-(4-Chlorobenzyl)-2-methoxyethanamine |
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| Canonical SMILES | COCcnc1ccc(Cl)cc1 |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide valuable initial estimates of the physicochemical properties of (4-Chlorobenzyl)(2-methoxyethyl)amine. It is crucial to underscore that these values are theoretical predictions and should be confirmed by empirical testing.
| Property | Predicted Value | Method of Prediction |
| Boiling Point (°C) | 250 - 270 | Group Contribution Methods (e.g., Joback)[1][2] |
| Melting Point (°C) | Not readily predictable; likely a liquid at room temperature | Based on structurally similar secondary amines. |
| pKa (Conjugate Acid) | 8.5 - 9.5 | Based on computational models (e.g., ACD/Labs, ChemAxon) for secondary amines.[3][4][5] |
| logP | 2.5 - 3.5 | Atom-based and fragment-based methods (e.g., XLogP3, Crippen's method).[6][7][8] |
| Aqueous Solubility | Low to moderate | Inferred from predicted logP and the presence of polar functional groups. |
Expert Insights: The predicted boiling point is elevated due to the molecular weight and the capacity for intermolecular hydrogen bonding, a characteristic of secondary amines.[9] The pKa is anticipated to be in the typical range for secondary alkylamines, reflecting the basicity of the nitrogen lone pair. The predicted logP suggests a degree of lipophilicity, indicating that the compound will show a preference for non-polar environments, which has significant implications for its pharmacokinetic profile.
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating experimental protocols for the determination of the key physicochemical properties of (4-Chlorobenzyl)(2-methoxyethyl)amine. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Boiling Point
The boiling point is a fundamental physical property that provides insights into the volatility of a compound and the strength of its intermolecular forces.
Methodology: Thiele Tube Method [10]
This classic method is chosen for its simplicity and accuracy for small sample volumes.
Protocol:
-
Sample Preparation: Place approximately 0.5 mL of (4-Chlorobenzyl)(2-methoxyethyl)amine into a small, clean, and dry test tube.
-
Capillary Tube Insertion: Invert a sealed-end capillary tube and place it, open end down, into the liquid sample within the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil level should be above the sample level but below the top of the test tube.
-
Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
-
Validation: Repeat the measurement at least twice to ensure reproducibility. The recorded boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure.
Diagram of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Melting Point
Although predicted to be a liquid, should the compound be a solid at room temperature, its melting point can be determined to assess its purity.
Methodology: Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) [11][12]
DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions. TGA can be used to assess thermal stability.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Melting Point Determination: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.
-
Validation: Calibrate the instrument using certified standards (e.g., indium) before the measurement.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate.[13]
Methodology: UV-Vis Spectroscopy [14][15]
This method is suitable for compounds with a chromophore, such as the benzene ring in the target molecule, allowing for sensitive and accurate quantification.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of (4-Chlorobenzyl)(2-methoxyethyl)amine in a suitable solvent (e.g., ethanol). Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Equilibration: Add an excess amount of the compound to a known volume of purified water in a sealed container.
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Measurement: Dilute an aliquot of the clear supernatant with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, which represents the aqueous solubility.
Diagram of Solubility Determination Workflow:
Caption: Workflow for Aqueous Solubility Determination using UV-Vis Spectroscopy.
Determination of pKa
The acid dissociation constant (pKa) of the conjugate acid of the amine is crucial for understanding its ionization state at physiological pH, which affects its interaction with biological targets and its membrane permeability.[16]
Methodology: Potentiometric Titration [5][17]
This is a highly accurate and widely used method for pKa determination.
Protocol:
-
Sample Preparation: Prepare a solution of (4-Chlorobenzyl)(2-methoxyethyl)amine of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent (e.g., methanol) if required for solubility.
-
Titration Setup: Immerse a calibrated pH electrode and a titrant delivery tube into the sample solution, which is continuously stirred.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.
-
Validation: The accuracy of the method is ensured by the proper calibration of the pH meter and the use of a standardized titrant.
Determination of Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method [7][18]
This is the traditional and most reliable method for logP determination.
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of (4-Chlorobenzyl)(2-methoxyethyl)amine in the water-saturated n-octanol. Add a known volume of the n-octanol-saturated water.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Validation: Perform the experiment in triplicate to ensure the reliability of the results.
Conclusion
The physicochemical properties of (4-Chlorobenzyl)(2-methoxyethyl)amine outlined in this guide provide a critical foundation for its further investigation and application in research and development. While computational predictions offer valuable initial insights, the detailed experimental protocols provided herein are essential for obtaining accurate and reliable data. The methodologies have been described with an emphasis on the underlying scientific principles to empower researchers to not only execute these experiments but also to adapt them for the characterization of other novel chemical entities.
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